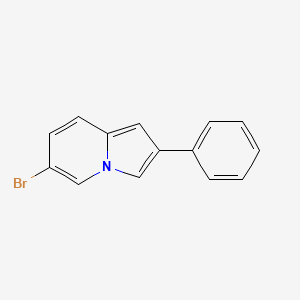

6-Bromo-2-phenylindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-phenylindolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-13-6-7-14-8-12(9-16(14)10-13)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXRAGNSMRNYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 6 Bromo 2 Phenylindolizine

Cross-Coupling Reactions at the Bromo-Substituted Position

The bromine atom at the 6-position of 6-Bromo-2-phenylindolizine is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. libretexts.orgmdpi.com In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the C-6 position.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromo-substituted heterocycles, including those similar in structure to indolizine (B1195054). The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Suzuki-Miyaura Coupling Reaction Conditions

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | Good |

| 3 | This compound | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | Excellent |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.orgorganic-chemistry.org For this compound, this provides a direct route to 6-alkynyl-2-phenylindolizine derivatives.

The general reaction is depicted below:

Studies on similar bromo-substituted heterocycles have shown that the Sonogashira reaction proceeds efficiently under standard conditions. rsc.orgresearchgate.net The choice of catalyst, base, and solvent can influence the reaction's success and yield. nih.gov

Table 2: Sonogashira Coupling Reaction Conditions

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | High |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | Good |

| 3 | 1-Hexyne | PdCl₂(dppf) | CuI | DBU | Acetonitrile | 70 | Excellent |

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. numberanalytics.comslideshare.net This reaction is a powerful tool for the synthesis of substituted alkenes. numberanalytics.com In the case of this compound, the Heck reaction allows for the introduction of a vinyl group at the C-6 position.

The general scheme for the Heck coupling is as follows:

The Heck reaction typically requires a palladium catalyst, a base, and a suitable ligand to achieve high yields and stereoselectivity. nih.gov The reaction conditions can be tailored based on the specific alkene and desired product. mdpi.com

Table 3: Heck Coupling Reaction Conditions

| Entry | Alkene | Catalyst | Base | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | P(o-tolyl)₃ | DMF | 100 | Good |

| 2 | Methyl acrylate | PdCl₂ | NaOAc | PPh₃ | Acetonitrile | 80 | High |

| 3 | 1-Octene | Pd₂(dba)₃ | K₂CO₃ | XPhos | Dioxane | 120 | Good |

Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the classic cross-coupling reactions, the bromine atom at the C-6 position of 2-phenylindolizine (B189232) can participate in other transition metal-catalyzed transformations to form both carbon-carbon and carbon-heteroatom bonds. These reactions expand the synthetic utility of this scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 6-amino-2-phenylindolizine derivatives.

C-S Coupling: Palladium or copper-catalyzed reactions can be employed to form carbon-sulfur bonds, leading to the corresponding 6-thioether derivatives. nih.gov

Stille Coupling: This reaction utilizes organotin reagents to form carbon-carbon bonds, offering an alternative to the Suzuki-Miyaura coupling.

Negishi Coupling: Involving organozinc reagents, this coupling method also provides a pathway for C-C bond formation.

Electrophilic Aromatic Substitution Reactions on the Indolizine Core

The indolizine ring system is known to undergo electrophilic aromatic substitution. The electron-rich nature of the five-membered ring makes it susceptible to attack by electrophiles. usp.br

Nitration Studies

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. For 2-phenylindolizine, nitration can occur at different positions depending on the reaction conditions. chim.it

A review of the literature indicates that the nitration of 2-phenylindolizine itself can lead to different products. chim.it Nitration with nitric acid in sulfuric acid reportedly yields 2-(4-nitrophenyl)indolizine, where the substitution occurs on the phenyl ring. chim.it In contrast, using nitric acid alone can lead to the formation of 1,3-dinitro-2-phenylindolizine in low yields, indicating substitution on the indolizine core. chim.it

For this compound, the directing effects of the bromo and phenyl substituents, as well as the inherent reactivity of the indolizine nucleus, will influence the position of nitration. The electron-withdrawing nature of the bromine atom would likely deactivate the six-membered ring towards electrophilic attack, suggesting that substitution would preferentially occur on the more electron-rich five-membered ring (at C-1 or C-3) or on the phenyl ring.

Table 4: Potential Nitration Products of this compound

| Reagents | Potential Major Product(s) |

| HNO₃ / H₂SO₄ | 6-Bromo-2-(4-nitrophenyl)indolizine |

| HNO₃ | 6-Bromo-1-nitro-2-phenylindolizine and/or 6-Bromo-3-nitro-2-phenylindolizine |

Further experimental studies are necessary to definitively determine the regioselectivity of the nitration of this compound under various conditions.

Acylation Reactions

Acylation of the indolizine core is a key electrophilic substitution reaction. For the parent 2-phenylindolizine, Friedel-Crafts acylation with acetyl chloride in the presence of a catalyst like aluminum chloride proceeds readily. jbclinpharm.org The reaction typically occurs in a solvent such as carbon disulfide and yields a mixture of products: 1,3-diacetyl-2-phenylindolizine, where substitution occurs on the electron-rich five-membered pyrrole-like ring, and 2-p-acetylphenylindolizine, where acylation takes place on the pendant phenyl group. jbclinpharm.orgjbclinpharm.org

While specific studies on the acylation of this compound are not detailed in the literature, the general principles of electrophilic substitution on the indolizine scaffold provide a strong indication of its likely behavior. The five-membered ring of indolizine is significantly more susceptible to electrophilic attack than the six-membered ring. jbclinpharm.org The presence of the bromine atom at the 6-position on the pyridine (B92270) ring is expected to have a deactivating effect on that ring but should not significantly alter the high reactivity of the 1- and 3-positions on the pyrrole (B145914) moiety. Therefore, acylation of this compound is anticipated to proceed at the 1- and/or 3-positions, analogous to its non-brominated counterpart.

Diazo Coupling Reactions for Azoindolizine Formation

The synthesis of azo derivatives of indolizines is readily accomplished through an electrophilic substitution reaction with an arenediazonium salt. jbclinpharm.org This diazo coupling reaction is a hallmark of electron-rich aromatic systems. For the indolizine nucleus, the attack preferentially occurs at the C-3 position. If this position is already substituted, the reaction proceeds at the C-1 position. jbclinpharm.org

A highly efficient and rapid method for this transformation involves reacting an indolizine with an aryl diazonium tetrafluoroborate (B81430) in dichloromethane (B109758) at room temperature, often completing within minutes. tubitak.gov.trnih.gov This method has been successfully applied to 2-phenylindolizine to generate a variety of 3-azoindolizine derivatives in excellent yields. tubitak.gov.trnih.gov The reaction demonstrates broad applicability, tolerating both electron-donating and electron-withdrawing substituents on the diazonium salt. tubitak.gov.trnih.gov Given that the 6-bromo substituent is remote from the highly reactive C-3 position, it is expected that this compound would undergo diazo coupling under similar conditions to afford the corresponding 3-azo derivatives.

| Aryl Diazonium Salt Substituent | Product | Yield |

|---|---|---|

| -H (Phenyl) | 2-Phenyl-3-(phenyldiazenyl)indolizine | 98% |

| 4-Chloro | 3-((4-Chlorophenyl)diazenyl)-2-phenylindolizine | 95% |

| 4-Bromo | 3-((4-Bromophenyl)diazenyl)-2-phenylindolizine | 97% |

| 4-Methyl | 2-Phenyl-3-(p-tolyldiazenyl)indolizine | 95% |

| 4-Methoxy | 3-((4-Methoxyphenyl)diazenyl)-2-phenylindolizine | 96% |

| 3-Methoxy | 3-((3-Methoxyphenyl)diazenyl)-2-phenylindolizine | 95% |

Nucleophilic Aromatic Substitution on Halogenated Indolizines

The indolizine ring system is electron-rich and generally resistant to nucleophilic attack. jbclinpharm.org Consequently, nucleophilic aromatic substitution (SNAr) on simple halogenated indolizines is challenging. Research has shown that 5-bromo- and 5-iodoindolizines are passive toward common nucleophiles. msu.ru This reactivity pattern is attributed to the high electron density of the heterocyclic core, which repels incoming nucleophiles.

However, nucleophilic substitution can be achieved if the halogen atom is activated by potent electron-withdrawing groups (EWGs). beilstein-journals.orgresearchgate.net For instance, the chlorine atom in 2-aryl-5-chloro-6-cyano-7-methylindolizines is readily displaced by various oxygen, nitrogen, and sulfur nucleophiles in good to excellent yields. beilstein-journals.orgresearchgate.net In this case, the cyano group at the adjacent C-6 position, along with the ring nitrogen, sufficiently activates the C-5 position for nucleophilic attack. beilstein-journals.orgresearchgate.net Similarly, the bromine atom on a bromoquinoline can be activated towards SNAr by the introduction of a nitro group on an adjacent carbon. semanticscholar.org

For this compound, the bromine atom is located on the six-membered ring. Direct nucleophilic substitution at this position is not reported and would likely require significant activation by appropriately placed EWGs, a condition not met in the parent structure.

Further Metalation and Sequential Functionalization

While direct nucleophilic substitution is difficult, the functionalization of the indolizine skeleton can be effectively achieved through metalation followed by reaction with an electrophile. The lithiation of 2-phenylindolizine using n-butyllithium occurs with high regioselectivity at the C-5 position. beilstein-journals.org This organolithium intermediate can then be quenched with various electrophiles to introduce a range of functional groups. beilstein-journals.org

This strategy is precisely how halogenated indolizines are often prepared. For example, the reaction of 5-lithio-2-phenylindolizine with a bromine source like 1,2-dibromotetrafluoroethane (B104034) yields 5-bromo-2-phenylindolizine. msu.ru

Once a halogen is installed, it serves as a versatile handle for further functionalization via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. libretexts.orgresearchgate.net 5-Bromo- and 5-iodoindolizines have been shown to be effective substrates in palladium-catalyzed Suzuki couplings with various arylboronic acids, producing a library of 5-arylindolizines in moderate to excellent yields. msu.ru This sequential process of metalation-halogenation followed by cross-coupling represents a key pathway for the elaboration of the indolizine scaffold. Although these examples involve C-5 halogenation, the principle applies broadly, making the bromine at the C-6 position of this compound a potential site for similar palladium-catalyzed cross-coupling reactions.

| Indolizine Substrate | Arylboronic Acid | Product | Yield |

|---|---|---|---|

| 5-Iodo-2-phenylindolizine | Phenylboronic acid | 2,5-Diphenylindolizine | 80% |

| 5-Bromo-2-phenylindolizine | 4-Tolylboronic acid | 5-(4-Tolyl)-2-phenylindolizine | 70% |

| 5-Iodo-2-phenylindolizine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-phenylindolizine | 85% |

| 5-Bromo-2-phenylindolizine | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-phenylindolizine | 60% |

| 5-Iodo-2-phenylindolizine | 4-Formylphenylboronic acid | 5-(4-Formylphenyl)-2-phenylindolizine | 72% |

Oxidation and Reduction Pathways of Indolizine Derivatives

The indolizine nucleus is generally susceptible to oxidation, though the reaction can often lead to the cleavage of the heterocyclic ring system. jbclinpharm.org For instance, oxidation with hydrogen peroxide is a typical example where ring fission occurs. jbclinpharm.org However, some oxidation reactions that preserve the indolizine core have been reported, such as the oxidation of certain derivatives with potassium ferricyanide. jbclinpharm.org More modern, reagent-free oxidative cyclization methods have also been developed to construct the indolizine ring itself. nih.gov

Conversely, the reduction of the indolizine core is a synthetically valuable transformation, as partially or fully reduced indolizines form the structural basis of many indolizidine alkaloids. derpharmachemica.comresearchgate.net The first reported reduction of the parent indolizine was achieved by Scholtz in 1912 using sodium and alcohol. jbclinpharm.org Catalytic hydrogenation is also an effective method for reducing the double bonds within the indolizine system. jbclinpharm.org These reduction pathways provide access to saturated and partially saturated bicyclic structures that are of great interest in natural product synthesis. derpharmachemica.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Phenylindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. For 6-Bromo-2-phenylindolizine, both ¹H and ¹³C NMR spectra offer critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the indolizine (B1195054) and phenyl rings. In a typical spectrum recorded in CDCl₃, the protons on the indolizine core appear at distinct chemical shifts. For instance, the H-5 proton is often the most downfield signal due to the anisotropic effect of the adjacent nitrogen atom. The bromine atom at the 6-position influences the chemical shifts of the neighboring protons, H-5 and H-7. The phenyl group protons typically appear as a multiplet in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the indolizine ring and the phenyl group resonate at characteristic chemical shifts. The carbon atom attached to the bromine (C-6) shows a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other carbons of the indolizine and phenyl rings can be assigned based on their electronic environment and by comparison with related structures.

| ¹H NMR Data (CDCl₃) | |

| Proton | Chemical Shift (δ, ppm) |

| H-1 | 6.88 (s) |

| H-3 | 7.87 (s) |

| H-5 | 7.36 (d, J = 8.6 Hz) |

| H-7 | 6.58-6.54 (m) |

| H-8 | 6.77 (d, J = 7.0 Hz) |

| Phenyl-H | 7.70-7.68 (m, 2H), 7.42-7.38 (m, 2H), 7.29-7.24 (m, 1H) |

| Data sourced from a study on the synthesis and reactivity of 5-Br(I)-indolizines. msu.ru |

| ¹³C NMR Data (CDCl₃) | |

| Carbon | Chemical Shift (δ, ppm) |

| Indolizine & Phenyl Carbons | Specific assignments require further detailed 2D NMR analysis, but typically resonate in the 100-140 ppm range. |

| Detailed ¹³C NMR data for this specific compound is not readily available in the provided search results. The table reflects the general expected region for these types of carbons. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C bonds of both the indolizine and phenyl rings. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum at lower wavenumbers.

| IR Spectroscopy Data | |

| Vibrational Mode | Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-Br Stretch | 680 - 515 |

| This table represents typical IR absorption ranges for the functional groups present in this compound. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

LC-MS and HRMS: For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) would confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+), where there will be two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes). chemguide.co.uk The fragmentation of the molecular ion would likely involve the loss of the bromine atom and cleavage of the phenyl group. uni-saarland.delibretexts.org

| Mass Spectrometry Data | |

| Analysis | Expected Observation |

| Molecular Ion (M⁺) | A pair of peaks of nearly equal intensity at m/z 271 and 273, corresponding to [C₁₄H₁₀⁷⁹BrN]⁺ and [C₁₄H₁₀⁸¹BrN]⁺. |

| High-Resolution Mass (HRMS) | Calculated m/z for C₁₄H₁₀⁷⁹BrN: 271.0048; Found: (Value would be determined experimentally). |

| Major Fragmentation Pathways | Loss of Br to give a fragment at m/z 192. Loss of the phenyl group (C₆H₅) to give a fragment at m/z 194/196. |

| The expected molecular weight is calculated based on the chemical formula C₁₄H₁₀BrN. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. shu.ac.ukelte.hutanta.edu.eg The extended π-conjugated system of this compound, encompassing both the indolizine and phenyl rings, is expected to result in strong UV-Vis absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. shu.ac.ukfaccts.de The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The bromine atom, as a substituent, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on its electronic effects.

| UV-Vis Spectroscopy Data | |

| Electronic Transition | Expected Absorption Range (λₘₐₓ, nm) |

| π → π* | 250 - 400 |

| This table provides a general expected range for the primary electronic transitions in a conjugated system like this compound. |

| X-ray Crystallography Data | |

| Parameter | Typical Values for Indolizine Derivatives |

| Crystal System | Monoclinic or Triclinic mdpi.comeurjchem.com |

| Space Group | e.g., P2₁/n, P-1 mdpi.comeurjchem.com |

| Key Bond Lengths (Å) | C-C (aromatic): ~1.39, C-N: ~1.37, C-Br: ~1.90 |

| **Key Bond Angles (°) | Angles within the five- and six-membered rings would deviate slightly from ideal values due to ring fusion and substitution. |

| This table provides typical crystallographic parameters based on known structures of similar indolizine derivatives. |

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Phenylindolizine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is instrumental in exploring the reactivity and stability of compounds like 6-Bromo-2-phenylindolizine.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). unesp.br

In a related study on 7-Methyl-6-nitro-2-phenylindolizine, a mechanistic investigation using PM3 FMO analysis was conducted to understand its cycloaddition reactions. acs.org Similar analyses for this compound would be crucial to predict its behavior in such chemical transformations. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

Table 1: Representative FMO Data from Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| A Thiophene Sulfonamide Derivative | B3LYP/6-311G(d,p) | - | - | 4.65–3.44 | mdpi.com |

This table presents data from different molecular systems to illustrate typical values obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. researchgate.net These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.netyoutube.com

For this compound, the MEP would show a complex distribution. The indolizine (B1195054) ring itself is an electron-rich aromatic system. The nitrogen atom at the bridgehead would concentrate negative charge. The phenyl ring at C-2 would also influence the charge distribution. The highly electronegative bromine atom at C-6 would create a distinct region of negative electrostatic potential, while also influencing the electron density of the entire heterocyclic system through inductive and resonance effects. This makes the C-6 position and the adjacent carbons potential sites for specific interactions.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. arkat-usa.org DFT calculations are frequently used to locate and characterize the geometry and energy of transition states, thereby elucidating reaction mechanisms and predicting regioselectivity. mdpi.com

For indolizines, electrophilic substitution predominantly occurs at the C-3 position, and theoretical calculations for 2-phenylindolizine (B189232) support this. oregonstate.edu For this compound, a computational analysis of the transition states for electrophilic attack at various positions (e.g., C-1, C-3, C-5, C-7) would be necessary to confirm if the C-3 selectivity is maintained or altered by the C-6 bromo substituent. Studies on the cycloaddition reactions of related 6-nitroindolizines have used ab initio methods to analyze the potential energy surface, demonstrating that such reactions can proceed in a concerted manner rather than through stepwise mechanisms. acs.org A similar approach for this compound could predict its reactivity and the stereochemical outcomes of pericyclic reactions. mdpi.com

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including NMR and IR spectra. These predictions are highly valuable for confirming the structure of newly synthesized compounds by comparing theoretical data with experimental results. researchgate.net

Methods like DFT, using functionals such as B3LYP, can accurately predict the 1H and 13C NMR chemical shifts and infrared vibrational frequencies. For instance, in studies of various complex heterocyclic compounds, calculated spectral data have shown good agreement with experimental findings, aiding in structural elucidation. mdpi.comtubitak.gov.tr For this compound, such calculations would provide a theoretical spectrum that could be used as a reference for experimental characterization, helping to assign specific peaks to protons, carbons, and vibrational modes within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movement of atoms over time. This technique is essential for conformational analysis and for studying how a molecule interacts with its environment, such as a solvent or a biological receptor.

A study on indolizine derivatives designed as anti-tubercular agents employed MD simulations to understand their interaction and stability within the active site of the target enzyme, InhA. researchgate.net The simulations revealed that specific hydrogen bonds and hydrophobic interactions were crucial for the binding affinity. For this compound, MD simulations could be used to:

Explore its preferred conformations in different solvents.

Analyze the dynamics of its interaction with biological targets, such as enzymes or DNA.

Understand the stability of potential intermolecular complexes.

These simulations provide insights that are complementary to the static picture offered by DFT optimizations, capturing the flexibility and dynamic interactions of the molecule. researchgate.net

Structure-Reactivity and Structure-Property Relationships from Computational Models

Computational models are pivotal in establishing relationships between a molecule's structure and its reactivity or biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use calculated molecular descriptors to predict the activity and properties of new compounds. mdpi.com

For substituted 2-phenylindolizines, a classic structure-reactivity relationship was established by applying the Hammett equation to correlate the pKa values with the electronic effects of substituents on the phenyl ring. oregonstate.edu More recent studies have focused on the biological activities of indolizine derivatives, including their roles as anti-inflammatory agents via COX-2 inhibition, and as anti-tubercular agents. mdpi.comresearchgate.netnih.gov

In these studies, computational docking and molecular modeling are used to predict how different substituents on the indolizine core affect binding to a target protein. For example, in a series of methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylates, substitutions on the benzoyl and indolizine rings were correlated with their anti-inflammatory activity. mdpi.com By calculating descriptors for this compound—such as its HOMO/LUMO energies, dipole moment, and surface area—its potential biological activity could be predicted based on established QSAR models for the indolizine class.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylindolizine |

| 7-Methyl-6-nitro-2-phenylindolizine |

| 1,2,3,-trimethylindolizine |

| 3-methylindolizine |

| 2,3-dimethylindolizine |

| 3,7-dimethylindolizine |

| 1-methyl-2-phenylindolizine |

| 5-methyl-2-phenylindolizine |

| 1-Ester-Substituted Indolizines |

| Methyl 3-(4-Bromobenzoyl)-7-Cyano-2-Phenylindolizine-1-Carboxylate |

| Methyl 3-(4-Bromobenzoyl)-7-Methyl-2-Phenylindolizine-1-Carboxylate |

| Methyl 3-(4-Chlorobenzoyl)-7-Methyl-2-Phenylindolizine-1-Carboxylate |

| Methyl 3-(4-Fluorobenzoyl)-7-Methyl-2-Phenylindolizine-1-Carboxylate |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |

Applications in Materials Science and Chemical Sensing

Organic Electronic Materials

Indolizine (B1195054) derivatives are increasingly investigated for their utility as electroluminescent materials and components in optoelectronic devices. chim.it Their inherent fluorescence and charge-transporting capabilities are central to their function in this domain. rsc.orgnih.gov

Organic Light-Emitting Diodes (OLEDs)

The fluorescent nature of π-conjugated indolizine molecules makes them suitable for use as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs). chim.it Research has shown that certain indolizine derivatives can serve as highly efficient blue-emitting materials or as electron-transporting hosts in hybrid white OLEDs. rsc.orgnih.gov For instance, specific 1,2-diphenylindolizine (B8516138) derivatives have been synthesized and shown to be promising blue-emitting materials for OLED applications. nih.gov Similarly, other derivatives have been developed as multifunctional electron-transporting host materials. rsc.org

While the general class of indolizines shows significant promise for OLEDs, specific research focusing on the performance and application of 6-Bromo-2-phenylindolizine in this technology is not extensively documented in the reviewed literature.

Organic Field-Effect Transistors (OFETs)

The electronic properties of indolizine derivatives suggest their potential use in organic electronics, such as organic field-effect transistors (OFETs). The capacity for enhanced charge transport is a key characteristic for materials used in OFETs. While related heterocyclic compounds are explored for these applications, specific studies detailing the synthesis or evaluation of this compound for OFETs are not prominent in current scientific reports.

Dye-Sensitized Solar Cells (DSSCs)

Indolizine-based compounds have been successfully utilized as organic sensitizer (B1316253) components in dye-sensitized solar cells (DSSCs). chim.itresearchgate.net The indolizine moiety can function as a strong electron donor in the common donor-π-bridge-acceptor (D-π-A) configuration of organic dyes. researchgate.netepfl.ch This electron-donating capability is crucial for efficient electron injection from the dye into the semiconductor's conduction band upon light absorption. ccspublishing.org.cn

Studies on various indolizine derivatives have demonstrated their effectiveness in improving the performance of DSSCs. For example, a sensitizer with a heavily alkylated indolizine donor showed diminished recombination rates and achieved device efficiencies of up to 8%. rsc.org Other research has focused on synthesizing a range of substituted indolizine donors to tune the dye's properties and enhance power conversion efficiency. researchgate.netepfl.ch Unsymmetrical squaraine sensitizers incorporating an indolizine donor have been shown to extend photon-to-current conversion into the near-infrared (NIR) region. nsf.gov

Although the indolizine framework is a proven component in DSSC sensitizers, detailed research and performance data specifically for dyes incorporating the this compound structure are not widely available in the reviewed literature. The general properties of related compounds, however, underscore its potential in this area.

Below is a table of performance data for representative indolizine-based sensitizers, illustrating the potential of this class of compounds.

| Sensitizer | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | PCE (%) | Reference |

| RR13 | 683 | 166,000 | 9.4 (co-sensitized) | nsf.gov |

| RR14 | 706 | 212,000 | 9.4 (co-sensitized) | nsf.gov |

This table shows data for related indolizine derivatives to highlight the potential of the compound class, not for this compound itself.

Chemical Sensor Development

The fluorescence properties of indolizine derivatives make them excellent candidates for the development of chemical sensors. chim.it They have been employed as bioprobes and in turn-on/off fluorescent sensors for various analytes. chim.it

Metal Ion Sensing

The development of fluorescent chemosensors for detecting metal ions is an active area of research. While the broader class of nitrogen-containing heterocycles is known for its potential in creating fluorescent chemical sensors, specific studies detailing the use of this compound for metal ion sensing are limited. The general principle involves designing molecules where the coordination of a metal ion to the heterocyclic structure modulates its fluorescent properties, allowing for detection.

Anion Sensing

Similar to metal ion sensing, indolizine derivatives hold potential for anion sensing applications. The interaction between an anion and a carefully designed indolizine-based receptor can trigger a measurable change in fluorescence. Research into new fluorescent indolizine derivatives bearing 1,2,3-triazole groups, which can play a role in analyte binding, highlights this potential. idsi.md However, literature specifically documenting the application of this compound as an anion sensor is not readily found.

Sensing of Organic Analytes (e.g., Phenols, Nitroaromatics)

The inherent fluorescence of the indolizine scaffold makes it an attractive platform for the development of chemical sensors. researchgate.netchim.itnumberanalytics.com The photophysical properties of indolizine derivatives, such as their absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be finely tuned by introducing various substituents onto the core structure. usp.brresearchgate.netnih.gov This tunability is crucial for creating sensors with high selectivity and sensitivity towards specific analytes.

Indolizine-based fluorescent sensors have been successfully developed for the detection of a range of analytes, including volatile organic compounds (VOCs), metal ions, and molecules of biological interest. chim.itmdpi.comjlu.edu.cndoi.org The sensing mechanism often relies on the interaction between the analyte and the fluorophore, which leads to a measurable change in the fluorescence signal, such as quenching or enhancement. rsc.org

For instance, some indolizine derivatives have shown promise in detecting phenols and nitroaromatic compounds. researchgate.netdoi.org The electron-rich nature of the indolizine ring can facilitate interactions with electron-deficient nitroaromatic compounds, leading to fluorescence quenching, a phenomenon that can be exploited for their detection. rsc.org Similarly, the potential for hydrogen bonding interactions with phenolic compounds can also modulate the fluorescence properties of the indolizine sensor. mdpi.com

Below is a table summarizing the sensing applications of some functionalized indolizine derivatives, which provides a basis for the potential applications of this compound.

| Indolizine Derivative | Analyte Detected | Sensing Mechanism | Observed Change |

| Indolizine-β-cyclodextrin conjugates | Phenol, p-cresol | Host-guest inclusion | Fluorescence quenching |

| Indolizine modified SWCNTs | Nitrophenol derivatives | Photoinduced electron transfer | Fluorescence quenching |

| Anthracene-modified pyridyl-indolizine | DNA | Intercalation | Changes in fluorescence |

| Quaternary ammonium (B1175870) salts of indolizine | Cu²⁺ ions | Complexation | Fluorescence quenching |

This table is illustrative and based on data from various research on indolizine derivatives. mdpi.comjlu.edu.cnrsc.orgresearchgate.net

Building Blocks for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. numberanalytics.com This electronic structure endows them with unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The properties of these materials can be tailored by carefully selecting the monomeric building blocks. numberanalytics.comacs.orgnih.gov

The synthesis of conjugated polymers often relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. mdpi.comrsc.orgresearchgate.net These reactions enable the formation of carbon-carbon bonds between aromatic or heterocyclic monomers. Bromo-substituted heterocyclic compounds are particularly valuable as monomers in these polymerization reactions. rsc.org

Given the presence of a bromo substituent at the C6 position, this compound is a prime candidate to serve as a monomer for the synthesis of novel conjugated polymers and oligomers. It can be envisaged to undergo polymerization with a variety of co-monomers through established cross-coupling protocols.

For example, in a Suzuki polycondensation , this compound could be coupled with an aryl or heterocyclic diboronic acid or its ester. Conversely, the bromo group could be converted to a boronic acid or ester, which could then be polymerized with a dibromo-aromatic or heterocyclic co-monomer. The Suzuki coupling is known for its tolerance to a wide range of functional groups. mdpi.com

Alternatively, in a Stille polycondensation , this compound could be coupled with an organotin reagent, such as a distannyl-aromatic or heterocyclic compound. The Stille reaction is also a powerful tool for the synthesis of conjugated polymers. researchgate.net

The incorporation of the 2-phenylindolizine (B189232) unit into a polymer backbone is expected to impart interesting properties to the resulting material. The indolizine core is known to be fluorescent and electron-rich, which could lead to polymers with desirable emissive and charge-transport characteristics. researchgate.netusp.br The phenyl substituent would further enhance the π-conjugation and influence the solid-state packing of the polymer chains, which is a critical factor for device performance.

The following table outlines the general principles of using bromo-substituted heterocycles in the synthesis of conjugated polymers, which can be extrapolated to this compound.

| Polymerization Method | Role of Bromo-Substituted Monomer | Typical Co-monomer | Resulting Polymer Structure |

| Suzuki Polycondensation | Electrophilic partner | Diboronic acid/ester | Alternating copolymer |

| Stille Polycondensation | Electrophilic partner | Organodistannane | Alternating copolymer |

| Kumada Catalyst-Transfer Polymerization | Grignard reagent precursor | - | Homopolymer (if difunctionalized) |

This table provides a general overview of polymerization strategies applicable to bromo-substituted heterocycles. acs.orgrsc.orgrsc.org

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Functionalization of 6-Bromo-2-phenylindolizine

The synthesis of indolizines can be broadly approached through established methods such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions. jbclinpharm.orgjbclinpharm.org However, the introduction of a bromine atom at the 6-position of the 2-phenylindolizine (B189232) core presents a unique set of challenges.

Furthermore, the stability of bromo-indolizine derivatives can be a concern. While some halogenated indolizines are stable, others are known to be sensitive and may decompose under certain conditions, complicating their purification and subsequent functionalization. msu.ru For instance, 5-bromoindolizines have been described as unstable oils in some cases. msu.ru

The functionalization of the 6-bromo substituent itself poses another challenge. While the bromine atom serves as a useful handle for cross-coupling reactions, the reactivity of the C-Br bond on the indolizine (B1195054) ring can be influenced by the electronic properties of the heterocyclic system. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, have been successfully performed on 5-bromoindolizines, suggesting that similar transformations could be possible at the 6-position. msu.rusoton.ac.uk However, the specific reaction conditions and catalyst systems would need to be carefully optimized for this compound to achieve efficient coupling without unwanted side reactions or decomposition of the starting material.

Emerging Synthetic Strategies and Reactivity Concepts for Halogenated Indolizines

In recent years, significant efforts have been directed towards developing more efficient and versatile methods for the synthesis and functionalization of indolizine derivatives, including their halogenated counterparts. These emerging strategies hold promise for overcoming the challenges associated with this compound.

Advanced Synthetic Methods:

Transition Metal-Catalyzed Cycloadditions: Novel transition metal-free [3+2] cycloaddition reactions of zwitterionic ketenimines and pyridinium (B92312) salts are being developed for the synthesis of fully functionalized indolizines under mild conditions. acs.org This approach could potentially be adapted to use 4-bromopyridine (B75155) derivatives as starting materials to introduce the bromine atom at the desired 6-position of the indolizine core.

Domino Reactions: Metal-free domino Michael/SN2/aromatization annulations of 2-pyridylacetates with bromonitroolefins provide a pathway to functionalized indolizines. nih.gov The versatility of this method might allow for the incorporation of a bromo-substituent on the pyridine (B92270) precursor.

C-H Functionalization: Direct C-H activation and functionalization are powerful tools for the late-stage modification of heterocyclic scaffolds. While challenging on the pyridine ring of indolizine, the development of new catalyst systems could enable the direct introduction of a bromine atom at the C-6 position, bypassing the need for pre-functionalized starting materials.

Novel Reactivity Concepts:

Regioselective Metalation: The regioselective lithiation of indolizines at the C-5 position, followed by quenching with an electrophilic bromine source, has been a successful strategy for the synthesis of 5-bromoindolizines. msu.ru Further exploration of directed metalation groups and advanced metalating agents, such as TMP-based zinc and magnesium reagents, could pave the way for selective metalation and subsequent bromination at the C-6 position. nih.gov

Cross-Coupling of Halogenated Indolizines: The successful use of 5-bromo and 5-iodoindolizines in Suzuki cross-coupling reactions opens up avenues for the functionalization of 6-bromoindolizines. msu.ru This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position, enabling the synthesis of a diverse library of 2,6-disubstituted indolizine derivatives.

The following table summarizes some of the emerging synthetic strategies that could be applied to the synthesis of this compound:

| Synthetic Strategy | Description | Potential for this compound |

| Transition Metal-Free Cycloaddition | [3+2] cycloaddition of zwitterionic ketenimines with pyridinium salts. acs.org | Use of 4-bromo-substituted pyridinium salts could lead to 6-bromoindolizines. |

| Domino Reactions | Michael/SN2/aromatization cascade of 2-pyridylacetates and bromonitroolefins. nih.gov | Incorporation of a bromine atom on the initial pyridine substrate. |

| Regioselective Metalation | Directed metalation followed by electrophilic trapping. nih.gov | Development of directing groups or specific bases for C-6 metalation of the indolizine ring. |

| Palladium-Catalyzed Cross-Coupling | Suzuki or Sonogashira coupling of a bromo-indolizine with boronic acids or alkynes. msu.rusoton.ac.uk | Functionalization of the C-6 position after successful synthesis of the 6-bromo derivative. |

Potential Advancements in Materials Science and Chemical Sensing Applications

The unique photophysical properties of the indolizine scaffold make its derivatives highly promising for applications in materials science and chemical sensing. chim.it The introduction of a phenyl group at the 2-position and a bromine atom at the 6-position in this compound is expected to significantly influence its electronic and optical characteristics.

Materials Science:

Organic Light-Emitting Diodes (OLEDs): 1,2-diphenylindolizine (B8516138) derivatives have been investigated as fluorescent blue-emitting materials for OLEDs. rsc.org The presence of the heavy bromine atom in this compound could promote intersystem crossing, potentially leading to phosphorescent materials which are highly desirable for efficient OLEDs. The ability to further functionalize the 6-position via cross-coupling reactions would allow for fine-tuning of the emission color and device performance.

Organic Semiconductors: The planar, π-conjugated structure of indolizine is a key feature for its potential use in organic semiconductors. aksci.com The introduction of different substituents through the functionalization of the 6-bromo group could modulate the HOMO/LUMO energy levels and charge transport properties of the resulting materials.

Dyes and Pigments: Indolizine derivatives are known to be colored compounds. The specific substitution pattern of this compound and its derivatives could lead to novel dyes with tailored absorption and emission properties for various applications.

Chemical Sensing:

Fluorescent Probes: The fluorescence of indolizine derivatives can be sensitive to the surrounding environment, making them suitable as fluorescent sensors. chim.it For example, some indolizine derivatives have been developed as pH sensors and for the detection of specific ions. nih.govresearchgate.net The bromine atom in this compound could serve as a quenching site or a reactive center for the development of "turn-on" or "turn-off" fluorescent probes for various analytes.

Anion Sensors: The electron-deficient nature of the pyridine ring in the indolizine system could be exploited for the design of anion sensors. The bromine atom at the 6-position could enhance this electron deficiency and participate in halogen bonding interactions with anions, leading to a detectable optical or electrochemical response.

The following table outlines potential applications of this compound and its derivatives:

| Application Area | Potential Role of this compound |

| Materials Science | Precursor for phosphorescent OLED emitters, tunable organic semiconductors, and novel dyes. |

| Chemical Sensing | Core structure for "turn-on"/"turn-off" fluorescent probes and anion sensors. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-phenylindolizine, and how can reaction yields be optimized?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogenation of indolizine precursors. For example, bromination at the 6-position of 2-phenylindolizine using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in dichloromethane has been reported to achieve yields >75% . Optimization involves adjusting stoichiometry of brominating agents, solvent polarity, and reaction time. Characterization via -/-NMR and HPLC purity analysis (>98%) is critical for validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C6, phenyl at C2) via chemical shifts and coupling constants.

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 286.1) .

Q. What are the preliminary biological screening protocols for this compound derivatives?

- Methodological Answer : Start with in vitro assays:

- Antimicrobial Activity : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anthelmintic Activity : Employ larval motility inhibition assays using C. elegans models .

- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) via MTT assays to rule out non-specific toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives for target-specific activity?

- Methodological Answer :

- Target Identification : Use homology modeling or crystallographic data (e.g., from Protein Data Bank) to identify binding pockets in enzymes like acetylcholinesterase or bacterial topoisomerases.

- Docking Studies : Perform rigid/flexible docking (AutoDock Vina, Schrödinger) to predict binding affinities. For example, the bromine group may enhance hydrophobic interactions with conserved residues in bacterial targets .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at C6) with bioactivity data to refine synthetic priorities .

Q. How should researchers resolve contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability bottlenecks .

- Formulation Adjustments : Use co-solvents (e.g., DMSO:PEG 400) or nanoencapsulation to improve in vivo delivery .

- Dose-Response Re-evaluation : Conduct longitudinal studies to rule out off-target effects or adaptive resistance mechanisms .

Q. What strategies are recommended for elucidating the mechanistic pathways of this compound in complex biological systems?

- Methodological Answer :

- Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS profiling to identify differentially expressed genes/proteins post-treatment.

- Pathway Enrichment Analysis : Use tools like DAVID or STRING to map affected pathways (e.g., apoptosis, oxidative stress) .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition, which may explain contradictory results in cell-based assays .

Data Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility in synthetic and biological studies of this compound?

- Methodological Answer :

- Detailed Protocols : Report reaction conditions (e.g., temperature gradients, catalyst batches) and biological assay parameters (e.g., cell passage numbers, serum lots) in supplementary materials .

- Open Data Practices : Deposit raw NMR/HPLC data in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Collaborative Validation : Partner with independent labs to replicate key findings, particularly for high-impact claims .

Q. What ethical frameworks apply when sharing research data on this compound, especially in health-related studies?

- Methodological Answer :

- De-identification : Anonymize patient-derived data (e.g., in cancer studies) using hashing or pseudonymization tools .

- Compliance : Align with GDPR (EU) or HIPAA (US) for human data, and ARRIVE guidelines for animal studies .

- Ethical Review : Submit protocols to institutional review boards (IRBs) before initiating studies involving vulnerable populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.